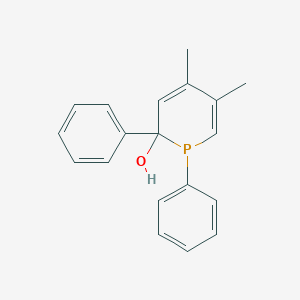![molecular formula C16H18Cl2N+ B14596621 Bis[(4-chlorophenyl)methyl]-dimethyl-azanium CAS No. 60525-44-2](/img/structure/B14596621.png)
Bis[(4-chlorophenyl)methyl]-dimethyl-azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(4-chlorophenyl)methyl]-dimethyl-azanium is a chemical compound known for its unique structure and properties It consists of two 4-chlorophenyl groups attached to a central azanium ion, with two additional methyl groups
Métodos De Preparación
The synthesis of Bis[(4-chlorophenyl)methyl]-dimethyl-azanium typically involves the reaction of 4-chlorobenzyl chloride with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide to facilitate the formation of the azanium ion. Industrial production methods may involve large-scale reactions using similar reagents and conditions, with additional steps for purification and quality control .
Análisis De Reacciones Químicas
Bis[(4-chlorophenyl)methyl]-dimethyl-azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide.
Aplicaciones Científicas De Investigación
Bis[(4-chlorophenyl)methyl]-dimethyl-azanium has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Bis[(4-chlorophenyl)methyl]-dimethyl-azanium involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar compounds to Bis[(4-chlorophenyl)methyl]-dimethyl-azanium include:
Bis(4-chlorophenyl) sulfone: Known for its use in high-temperature polymers and environmental persistence.
Methylsulfonyl-PCBs: These compounds are of interest due to their environmental impact and biological activity. This compound is unique due to its specific structure and the presence of the azanium ion, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
60525-44-2 |
|---|---|
Fórmula molecular |
C16H18Cl2N+ |
Peso molecular |
295.2 g/mol |
Nombre IUPAC |
bis[(4-chlorophenyl)methyl]-dimethylazanium |
InChI |
InChI=1S/C16H18Cl2N/c1-19(2,11-13-3-7-15(17)8-4-13)12-14-5-9-16(18)10-6-14/h3-10H,11-12H2,1-2H3/q+1 |
Clave InChI |
KUJBSXDLVARBFQ-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(CC1=CC=C(C=C1)Cl)CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14596538.png)
![2-[(Naphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596542.png)
![N-[(2-Fluorophenyl)methyl]-N'-prop-2-en-1-ylthiourea](/img/structure/B14596554.png)

![2-[Decyl(methyl)amino]ethan-1-ol](/img/structure/B14596563.png)


![2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol](/img/structure/B14596580.png)


![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole](/img/structure/B14596587.png)


![2-Methyl-5-[(methylsulfanyl)methyl]-4-[(propylamino)methyl]pyridin-3-OL](/img/structure/B14596609.png)
